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molecular formula C15H20O B1199148 1-(1,2,3,4-Tetrahydro-4,4-dimethyl-1-naphthalenyl)-1-propanone CAS No. 74499-60-8

1-(1,2,3,4-Tetrahydro-4,4-dimethyl-1-naphthalenyl)-1-propanone

Cat. No. B1199148
M. Wt: 216.32 g/mol
InChI Key: GNONYQJSCSRZOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04481133

Procedure details

36 g of 85% phosphoric acid, 36 g of polyphosphoric acid, 175 ml of toluene and 72 g of 2-methyl-5phenyl-oct-2-en-6-one are heated together at 100° C. for 2 hours under a nitrogen atmosphere and while stirring. The mixture is left to cool, 250 ml of ice/water are added, the aqueous phase is separated and the organic phase is subjected to a steam distillation. The distillate is separated from the water and distilled in vacuo. There are obtained 50 g of 1,1-dimethyl-4-propionyl-tetralin of boiling point 75° C./0.05 mmHg; nD20 =1.5263; yield 70%. Odour: see (3).
Quantity
36 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
36 g
Type
reactant
Reaction Step One
Name
2-methyl-5phenyl-oct-2-en-6-one
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
250 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
P(=O)(O)(O)O.[CH3:6][C:7](=[CH:9][CH2:10][CH:11]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[C:12](=[O:15])[CH2:13][CH3:14])[CH3:8]>C1(C)C=CC=CC=1>[CH3:6][C:7]1([CH3:8])[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH:11]([C:12](=[O:15])[CH2:13][CH3:14])[CH2:10][CH2:9]1

Inputs

Step One
Name
Quantity
36 g
Type
reactant
Smiles
P(O)(O)(O)=O
Name
polyphosphoric acid
Quantity
36 g
Type
reactant
Smiles
Name
2-methyl-5phenyl-oct-2-en-6-one
Quantity
72 g
Type
reactant
Smiles
CC(C)=CCC(C(CC)=O)C1=CC=CC=C1
Name
Quantity
175 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
ice water
Quantity
250 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The mixture is left
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the aqueous phase is separated
DISTILLATION
Type
DISTILLATION
Details
the organic phase is subjected to a steam distillation
CUSTOM
Type
CUSTOM
Details
The distillate is separated from the water
DISTILLATION
Type
DISTILLATION
Details
distilled in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC1(CCC(C2=CC=CC=C12)C(CC)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 50 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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